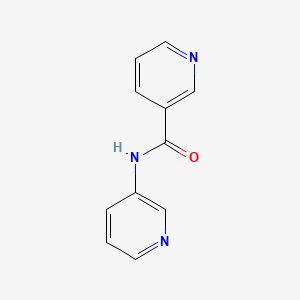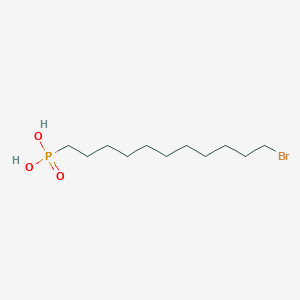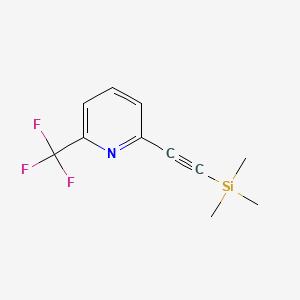
2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine is a compound that features both trifluoromethyl and trimethylsilyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protecting group in organic synthesis. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems for reagent addition and product isolation can also streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present on the molecule.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or trimethylsilyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyridines.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties, while the trimethylsilyl group can protect reactive sites during chemical reactions. The pathways involved often include nucleophilic attack on the pyridine ring or coordination with metal centers in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the trimethylsilyl-ethynyl group, making it less versatile in synthetic applications.
6-((Trimethylsilyl)ethynyl)pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
2-(Trifluoromethyl)-6-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both trifluoromethyl and trimethylsilyl-ethynyl groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
trimethyl-[2-[6-(trifluoromethyl)pyridin-2-yl]ethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NSi/c1-16(2,3)8-7-9-5-4-6-10(15-9)11(12,13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYSANZVOYTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
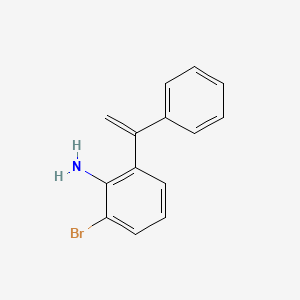
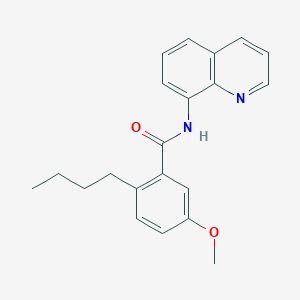
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
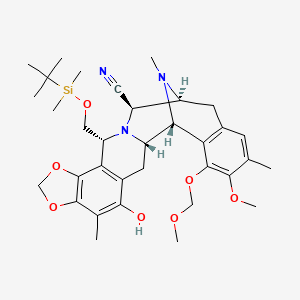
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)



